4-Chloropyrido[3,4-d]pyrimidine
Overview
Description
4-Chloropyrido[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C7H4ClN3 and its molecular weight is 165.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study by Wei and Malhotra (2012) highlighted the synthesis of novel pyrido[3,4-d]pyrimidine derivatives with potential anticancer properties. These derivatives, synthesized from 4-chloro-8-methoxy pyrido[3,4-d]pyrimidine, showed selective activities against breast and renal cancer cell lines in the US National Cancer Institute's 60 human cancer cell line panel (Wei & Malhotra, 2012).
Antibacterial Agents
Dave and Shah (2002) explored the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines as potential antibacterial agents. The synthesized compounds were used for biological screening, indicating their application in addressing bacterial infections (Dave & Shah, 2002).
Antiproliferative and Proapoptotic Agents
Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives, finding them effective as antiproliferative and proapoptotic agents in cancer cell cultures. These compounds blocked cancer cell growth by interfering with Src phosphorylation and induced apoptosis through inhibition of the BCL2 gene (Carraro et al., 2006).
Kinase Inhibitors with Antitumor Activity
Vignaroli et al. (2017) developed pyrazolo[3,4-d]pyrimidine prodrugs to enhance pharmacokinetic and therapeutic properties, primarily as kinase inhibitors with promising antitumor activity (Vignaroli et al., 2017).
Nonlinear Optical Applications
Hussain et al. (2020) conducted a study on 4-thiopyrimidines derivatives, including 4-chloropyrido[3,4-d]pyrimidine, for their potential applications in nonlinear optics (NLO) fields. The study highlighted the significant NLO properties of these compounds, recommending their use in optoelectronic applications (Hussain et al., 2020).
Synthesis and Chemical Applications
Monier et al. (2019) discussed the chemistry of pyrido[3,4-d]pyrimidines, focusing on their synthetic and medical applications. The study included descriptions of chemical reactions and preparation processes, highlighting the versatility of these compounds in various chemical applications (Monier et al., 2019).
Antifungal Activities
Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activity. The study demonstrated the potential of these compounds in treating fungal infections, contributing to the field of antifungal research (Konno et al., 1989).
Mechanism of Action
Target of Action
4-Chloropyrido[3,4-d]pyrimidine has been identified as a promising antagonist of the human chemokine receptor CXCR2 . The CXCR2 receptor plays a crucial role in the immune response, primarily in the recruitment of neutrophils to the site of inflammation .
Mode of Action
The compound interacts with the CXCR2 receptor, inhibiting its signaling . This antagonistic action on the CXCR2 receptor can potentially modulate the immune response, particularly in conditions where CXCR2 signaling is upregulated, such as in various inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CXCL8-CXCR2 axis, which is essential for the recruitment of neutrophils to the site of inflammation . By antagonizing the CXCR2 receptor, the compound can potentially disrupt this pathway, altering the immune response.
Result of Action
The antagonistic action of this compound on the CXCR2 receptor can result in the modulation of the immune response. This could potentially lead to therapeutic effects in conditions characterized by upregulated CXCR2 signaling, such as various inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
Safety and Hazards
Future Directions
Future research could focus on exploring the structure–activity relationship (SAR) and improving the antagonistic potency of pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern . Additionally, further studies could be conducted to determine its mechanism of action and potential targets .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the human chemokine receptor CXCR2 . This receptor plays a crucial role in inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer . The interaction between 4-Chloropyrido[3,4-d]pyrimidine and CXCR2 could potentially be used to develop new therapeutic strategies for these disorders .
Cellular Effects
It has been suggested that this compound could have an antagonistic effect on the CXCR2 receptor . This could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can interact with the CXCR2 receptor . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Properties
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHPAHJCQLABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483456 | |
Record name | 4-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51752-67-1 | |
Record name | 4-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrido[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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